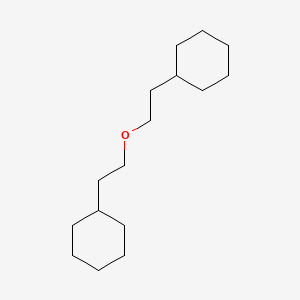

2-(2-Cyclohexylethoxy)ethylcyclohexane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

55255-91-9 |

|---|---|

Molecular Formula |

C16H30O |

Molecular Weight |

238.41 g/mol |

IUPAC Name |

2-(2-cyclohexylethoxy)ethylcyclohexane |

InChI |

InChI=1S/C16H30O/c1-3-7-15(8-4-1)11-13-17-14-12-16-9-5-2-6-10-16/h15-16H,1-14H2 |

InChI Key |

JRHMBFSBENDSHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CCOCCC2CCCCC2 |

Origin of Product |

United States |

Synthesis from Functionalized Precursors:a More Controlled and Versatile Method is to Build the Ether from Functionalized Building Blocks Using Awilliamson Ether Synthesis.masterorganicchemistry.comwikipedia.orgbyjus.comlumenlearning.comthis S N 2 Reaction Involves an Alkoxide Nucleophile Reacting with a Primary Alkyl Halide or Sulfonate.wikipedia.orglumenlearning.comto Create a Functionalized Analog of 2 2 Cyclohexylethoxy Ethylcyclohexane, One Could Employ One of the Following Pathways:

Pathway A: Reacting the alkoxide of a functionalized 2-cyclohexylethanol (B1346017) with an unfunctionalized 1-(2-haloethyl)cyclohexane.

Pathway B: Reacting the alkoxide of an unfunctionalized 2-cyclohexylethanol with a functionalized 1-(2-haloethyl)cyclohexane.

This strategy allows for the precise placement of a wide variety of functional groups (e.g., hydroxyl, carbonyl, ester, etc.) on either of the cyclohexane (B81311) rings, depending on the choice of the starting materials. nih.govpearson.com For example, starting with 4-methylcyclohexanone, one could perform a series of reactions to generate a 4-methyl-substituted 2-cyclohexylethanol, which could then be used in a Williamson synthesis.

Table 3: Synthetic Strategies for Functionalized Analogs

| Strategy | Description | Key Reagents | Potential Functional Groups Introduced |

| Free-Radical Halogenation | Direct halogenation of the C-H bonds on the cyclohexane rings. | Br(_2)/hν, N-Bromosuccinimide (NBS). youtube.com | Halogens (Br, Cl). |

| Williamson Ether Synthesis (Pathway A) | Synthesis using a functionalized alcohol and an unfunctionalized alkyl halide. | Functionalized 2-cyclohexylethanol, NaH, 1-(2-bromoethyl)cyclohexane. wikipedia.orgchemicalbook.com | Any group compatible with the synthesis conditions (e.g., alkyl, protected hydroxyl). |

| Williamson Ether Synthesis (Pathway B) | Synthesis using an unfunctionalized alcohol and a functionalized alkyl halide. | 2-Cyclohexylethanol, NaH, Functionalized 1-(2-bromoethyl)cyclohexane. wikipedia.orgchemicalbook.com | Any group compatible with the synthesis conditions. |

Chemical Reactivity and Transformation Mechanisms of 2 2 Cyclohexylethoxy Ethylcyclohexane

Stability and Degradation Pathways of 2-(2-Cyclohexylethoxy)ethylcyclohexane under Various Conditions

The stability of this compound is a critical aspect of its chemical profile. Its degradation can be initiated by oxidative, hydrolytic, or thermal stress, leading to the cleavage of the ether bond and the formation of various smaller molecules.

Aliphatic ethers are susceptible to oxidation, particularly at the carbon atoms adjacent to the ether oxygen (α-carbons). This process, known as autoxidation, can occur upon exposure to air and light, leading to the formation of hydroperoxides and peroxides. ck12.orgrsc.org For this compound, the initial oxidation is expected to occur at the α-methylene groups of the ethoxy bridge.

The proposed mechanism involves a free radical chain reaction initiated by the abstraction of a hydrogen atom from a Cα position. The resulting radical then reacts with molecular oxygen to form a peroxy radical. This radical can subsequently abstract a hydrogen atom from another ether molecule to form a hydroperoxide and propagate the chain.

Potential Oxidative Degradation Products of this compound

| Product Type | General Structure | Potential Specific Products |

| Hydroperoxides | R-O-CH(OOH)-R' | 1-(2-Cyclohexylethoxy)-1-hydroperoxyethylcyclohexane |

| Aldehydes/Ketones | R-CHO / R-CO-R' | Cyclohexanecarbaldehyde, Cyclohexylethanal |

| Alcohols | R-OH | Cyclohexylethanol, Cyclohexanol |

| Carboxylic Acids | R-COOH | Cyclohexanecarboxylic acid |

This table presents potential products based on established ether oxidation mechanisms; specific product distribution would require experimental verification.

Studies on analogous ethers, such as diethyl ether, have shown that the oxidation process can be complex, yielding a variety of products including hydroperoxides, alcohols, aldehydes, and ketones. rsc.org The presence of the bulky cyclohexyl groups in this compound may influence the rate and selectivity of oxidation due to steric hindrance.

The ether bond in this compound is generally resistant to hydrolysis under neutral or basic conditions. However, in the presence of strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), and elevated temperatures, the ether linkage can be cleaved. ck12.orgmasterorganicchemistry.com This acid-catalyzed cleavage is a fundamental reaction of ethers. libretexts.orgopenstax.org

The reaction mechanism typically proceeds via protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com Following protonation, a nucleophilic substitution reaction occurs, with the halide ion acting as the nucleophile. The specific pathway, either SN1 or SN2, is dependent on the structure of the alkyl groups attached to the ether oxygen. libretexts.orgopenstax.org Given that the carbons attached to the oxygen in this compound are part of a secondary alkyl chain, the cleavage could potentially proceed through a mixture of SN1 and SN2 pathways.

The initial products of the hydrolytic cleavage would be cyclohexylethanol and a cyclohexylethyl halide. If an excess of the strong acid is used, the initially formed alcohol can be further converted into the corresponding alkyl halide. libretexts.org

Expected Products of Acidic Cleavage of this compound

| Reagent | Initial Products | Products with Excess Reagent |

| HBr (conc.) | 2-Cyclohexylethanol (B1346017) and 1-(2-bromoethyl)cyclohexane | 1-(2-bromoethyl)cyclohexane |

| HI (conc.) | 2-Cyclohexylethanol and 1-(2-iodoethyl)cyclohexane | 1-(2-iodoethyl)cyclohexane |

The thermal decomposition of aliphatic ethers, in the absence of oxygen, typically requires high temperatures. The degradation process is likely to proceed through a free-radical mechanism involving the homolytic cleavage of the C-O and C-C bonds. The stability of the resulting radicals plays a significant role in determining the decomposition pathway and the nature of the products. royalsocietypublishing.org

For this compound, the initial bond scission could occur at several locations, including the C-O ether bonds and the C-C bonds within the ethyl bridge and the cyclohexyl rings. The decomposition of the cyclohexyl rings themselves can lead to the formation of various smaller unsaturated hydrocarbons. Studies on the pyrolysis of other aliphatic compounds suggest that the degradation products would likely include a complex mixture of alkanes, alkenes, and smaller oxygenated compounds like aldehydes and alcohols. dtic.mildtic.mil

Reactions Involving the Ether Moiety of this compound

The ether linkage is the most reactive site in the this compound molecule and is the focal point for several important chemical transformations.

Catalytic hydrogenolysis is a process that involves the cleavage of a chemical bond by reaction with hydrogen in the presence of a catalyst. The C-O bonds in ethers can be cleaved via hydrogenolysis, typically using heterogeneous catalysts containing metals such as nickel, palladium, or platinum. thieme-connect.deacs.org While the hydrogenolysis of aryl ethers is more commonly studied, dialkyl ethers can also undergo this reaction, although generally under more forcing conditions. thieme-connect.deacs.org

The reaction involves the adsorption of the ether and hydrogen onto the catalyst surface, followed by the cleavage of the C-O bond and the formation of new C-H and O-H bonds. For this compound, hydrogenolysis would result in the formation of cyclohexylethane and cyclohexylethanol.

Potential Hydrogenolysis Products of this compound

| Catalyst | Typical Conditions | Major Products |

| Ni-based | High temperature and pressure | Cyclohexylethane, 2-Cyclohexylethanol |

| Pd/C | Moderate to high temperature and pressure | Cyclohexylethane, 2-Cyclohexylethanol |

| PtO₂ | Moderate temperature and pressure | Cyclohexylethane, 2-Cyclohexylethanol |

The selectivity of the reaction, favoring the cleavage of one C-O bond over the other, and the extent of further hydrogenation of the cyclohexyl rings would depend on the specific catalyst and reaction conditions employed.

The direct functionalization of the ether oxygen in a saturated dialkyl ether like this compound is challenging due to the low reactivity of the C-O bond and the basicity of the oxygen atom. However, reactions involving the formation of oxonium salts are possible. Ethers can react with strong Lewis acids to form coordination complexes. ck12.org

More advanced synthetic methods have been developed for the functionalization of ethers, often involving radical-mediated C-H activation at the α-position to the ether oxygen. nih.govresearchgate.net These methods allow for the introduction of new functional groups at the carbon adjacent to the oxygen, rather than at the oxygen atom itself. For this compound, this would lead to derivatives functionalized on the ethyl bridge.

Reactions at the Cyclohexane (B81311) Moieties of this compound

The cyclohexane rings in this compound are saturated hydrocarbons, which are generally characterized by low reactivity due to the strength and non-polar nature of their C-C and C-H sigma bonds. However, under specific conditions, these rings can undergo several types of reactions.

Electrophilic and Nucleophilic Substitution Reactions on the Cyclohexane Rings of this compound

Electrophilic Substitution Reactions

Electrophilic substitution, a hallmark reaction of aromatic compounds, is not a characteristic reaction for saturated alkanes like cyclohexane. byjus.commasterorganicchemistry.commsu.edu The cyclohexane rings lack the high-density pi-electron clouds that are susceptible to attack by electrophiles. Reactions that would be classified as substitutions on the cyclohexane ring typically proceed through a free-radical mechanism rather than an electrophilic or nucleophilic pathway. For instance, in the presence of UV light or high temperatures, cyclohexane can undergo free-radical halogenation to replace a hydrogen atom with a halogen. pearson.comwordpress.commasterorganicchemistry.comucr.edu This process involves initiation, propagation, and termination steps, leading to a halogenated derivative of this compound. youtube.com

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the cyclohexane rings of the parent compound are not feasible as there is no suitable leaving group. However, if the molecule is first functionalized—for instance, by converting it to a halogenated or sulfonate-ester derivative—it can then undergo nucleophilic substitution. These reactions can proceed via either an S(_N)1 or S(_N)2 mechanism, with the outcome heavily influenced by the substrate's structure, the nucleophile's strength, the solvent, and the nature of the leaving group. youtube.comlibretexts.org

The stereochemistry of the cyclohexane ring plays a crucial role in these reactions. For an S(_N)2 reaction , a backside attack by the nucleophile is required, which necessitates an anti-periplanar arrangement of the nucleophile, the carbon center, and the leaving group. chemistrysteps.com In a cyclohexane chair conformation, this is best achieved when the leaving group is in an axial position, as this orientation provides a clear pathway for the incoming nucleophile. chemistrysteps.comyoutube.com An equatorial leaving group is sterically hindered by the ring itself, making the S(_N)2 reaction significantly slower. chemistrysteps.com

An S(_N)1 reaction proceeds through a carbocation intermediate. youtube.com The rate-determining step is the departure of the leaving group to form this planar carbocation. The nucleophile can then attack from either face, typically leading to a racemic or diastereomeric mixture of products. youtube.com S(_N)1 reactions are favored for tertiary substrates and are promoted by polar protic solvents. libretexts.org For a substituted cyclohexane, the formation of the carbocation is often faster from a conformer where the leaving group is axial, as this can relieve steric strain. youtube.com

Table 1: Comparison of S(_N)1 and S(_N)2 Reactions on a Hypothetical Halogenated Derivative

| Feature | S(_N)1 Mechanism | S(_N)2 Mechanism |

| Substrate | Favored by tertiary > secondary halides. | Favored by methyl > primary > secondary halides. libretexts.org |

| Kinetics | First-order rate = k[Substrate]. youtube.com | Second-order rate = k[Substrate][Nucleophile]. youtube.com |

| Mechanism | Two-step (or more) via carbocation intermediate. | Single, concerted step. youtube.com |

| Stereochemistry | Racemization/diastereomerization at the reaction center. youtube.com | Inversion of configuration at the reaction center. youtube.com |

| Nucleophile | Weak nucleophiles are effective (e.g., H(_2)O, ROH). libretexts.org | Strong nucleophiles are required (e.g., CN, RS, RO). libretexts.org |

| Leaving Group | Good leaving group is essential. | Good leaving group is essential. |

| Solvent | Polar protic solvents (e.g., ethanol, water) stabilize the carbocation. | Polar aprotic solvents (e.g., acetone, DMSO) are preferred. libretexts.org |

| Rearrangement | Carbocation rearrangements are possible. youtube.com | No rearrangements occur. |

| Cyclohexane Conformation | Leaving group departure is often faster from an axial position. youtube.com | Requires anti-periplanar geometry; strongly prefers an axial leaving group. chemistrysteps.comyoutube.comlibretexts.org |

It is also important to note that elimination reactions (E1 and E2) are often in competition with substitution reactions. slideshare.netchemistrysteps.com Strong, sterically hindered bases tend to favor E2 elimination, which also has a strict stereochemical requirement for an anti-periplanar arrangement of a β-hydrogen and the leaving group. libretexts.orglibretexts.orgmasterorganicchemistry.com

Ring Transformations and Rearrangement Reactions Involving Cyclohexane in this compound

The carbon skeleton of the cyclohexane rings can be altered through various rearrangement reactions, typically involving carbocation, radical, or other reactive intermediates. These transformations would require prior functionalization of the this compound molecule.

Ring Contraction: A notable rearrangement is the contraction of a cyclohexane ring to a cyclopentane (B165970) derivative. This can occur through a carbocation or radical intermediate. For instance, the cyclohexyl cation is known to undergo a facile rearrangement to the more stable tertiary methylcyclopentyl cation. uregina.careddit.com Similarly, certain substituted cyclohexyl radicals can rearrange to a cyclopentylmethyl radical via a ring-opening and subsequent 5-exo ring-closure process. nih.govacs.org This type of rearrangement is favored when radical-stabilizing groups are present on the cyclohexane ring. nih.gov

Ring Expansion: Conversely, ring expansion reactions can convert a cyclohexane ring into a seven-membered ring. A classic method for achieving this is the Tiffeneau-Demjanov rearrangement . wikipedia.orgorganicreactions.orgwikipedia.orglibretexts.org This reaction typically involves the treatment of a 1-aminomethyl-cycloalkanol derivative with nitrous acid. The reaction proceeds through diazotization of the amino group, which then departs as nitrogen gas, leading to a carbocation that triggers a ring-expanding rearrangement to form a cycloheptanone. wikipedia.orglibretexts.org The stereochemistry of the starting material can influence the products of the rearrangement. stackexchange.com

Another significant ring expansion method is the Baeyer-Villiger oxidation . sigmaaldrich.com This reaction converts a cyclic ketone into a lactone (a cyclic ester) using a peroxy acid or hydrogen peroxide. sigmaaldrich.commdpi.com For a cyclohexanone (B45756) derivative, this would result in a seven-membered caprolactone. researchgate.net The reaction proceeds with predictable regiochemistry, with the more substituted carbon atom preferentially migrating. rsc.orgharvard.edu

Table 2: Summary of Potential Ring Transformation Reactions for Cyclohexane Derivatives

| Reaction Name | Starting Functional Group | Reagents | Product Type | Transformation |

| Cationic Rearrangement | Halide, Alcohol, or Alkene | Lewis/Brønsted Acids | Rearranged Carbocycle | Ring contraction (e.g., Cyclohexyl to Methylcyclopentyl). reddit.com |

| Radical Rearrangement | Alkene or Halide | Radical Initiators (e.g., AIBN, Bu(_3)SnH) | Rearranged Carbocycle | Ring contraction (e.g., Cyclohexyl to Cyclopentylmethyl). nih.govacs.org |

| Tiffeneau-Demjanov Rearrangement | 1-Aminomethyl-1-cyclohexanol | Nitrous Acid (HNO(_2)) | Cycloheptanone | One-carbon ring expansion. wikipedia.orglibretexts.org |

| Baeyer-Villiger Oxidation | Cyclohexanone | Peroxy acids (e.g., m-CPBA) or H(_2)O(_2) | Caprolactone | Ring expansion via oxygen insertion. sigmaaldrich.commdpi.com |

Synthesis of Functionalized Analogs and Derivatives of this compound

The synthesis of functionalized analogs of this compound can be approached in two primary ways: by modifying the parent molecule after its synthesis or by constructing the molecule from already functionalized precursors.

Computational and Theoretical Investigations of 2 2 Cyclohexylethoxy Ethylcyclohexane

Quantum Chemical Calculations and Electronic Structure Analysis of 2-(2-Cyclohexylethoxy)ethylcyclohexane

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound at the atomic and electronic levels. These calculations, often employing Density Functional Theory (DFT) or other ab initio methods, provide a robust framework for analyzing the molecule's structure and energetics. nih.gov

The conformational flexibility of this compound is a key determinant of its physical and chemical properties. The molecule possesses multiple rotatable bonds and two cyclohexane (B81311) rings, leading to a complex potential energy surface with numerous local minima corresponding to different conformers.

The potential energy surface of this compound can be mapped by systematically varying the dihedral angles of the rotatable bonds and calculating the corresponding single-point energies. This allows for the identification of the global minimum energy conformation and the energy barriers between different conformers.

Table 1: Calculated Relative Energies of Selected Conformers of this compound

| Conformer | Substituent Orientations | Relative Energy (kcal/mol) |

| 1 | Diequatorial | 0.00 |

| 2 | Axial-Equatorial | 2.5 |

| 3 | Equatorial-Axial | 2.7 |

| 4 | Diaxial | 5.8 |

Note: These values are hypothetical and representative of trends observed in substituted cyclohexanes.

Quantum chemical calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method. The predicted chemical shifts are highly sensitive to the molecular geometry, and therefore, accurate conformational analysis is crucial. For this compound, distinct chemical shifts would be expected for the axial and equatorial protons on the cyclohexane rings, although at room temperature, rapid ring flipping might lead to averaged signals. youtube.com

IR Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated to generate a theoretical infrared (IR) spectrum. These calculations help in the assignment of experimental IR bands to specific vibrational modes, such as C-H stretching, C-O stretching, and various bending modes of the cyclohexane rings and the ether linkage.

Mass Spectrometry: While direct prediction of mass spectra is complex, computational methods can help in understanding fragmentation patterns. By calculating the energies of different fragment ions, it is possible to predict the most likely fragmentation pathways that would be observed in an electron ionization mass spectrum.

Table 2: Predicted Spectroscopic Data for the Most Stable Conformer of this compound

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Complex multiplets in the aliphatic region (δ 0.8-2.0 ppm) for the cyclohexane and ethyl protons. Signals for protons adjacent to the ether oxygen would be downfield (δ 3.3-3.7 ppm). |

| ¹³C NMR | Multiple signals in the aliphatic region (δ 10-40 ppm) for the cyclohexane and ethyl carbons. Carbons bonded to the ether oxygen would appear further downfield (δ 60-70 ppm). |

| IR | C-H stretching vibrations (~2850-2950 cm⁻¹), C-O stretching vibration (~1100 cm⁻¹), and various CH₂ bending vibrations (~1450 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak (M⁺) and prominent fragment ions resulting from cleavage of the C-O and C-C bonds of the ether linkage and side chains. |

Note: These are generalized predictions based on the structure of the molecule.

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, offering insights into its behavior in different environments and its interactions with other molecules. nih.govmdpi.com

MD simulations can model the behavior of this compound in various solvents. By simulating the molecule in a box of explicit solvent molecules (e.g., water, hexane), one can study its solvation structure, diffusion, and conformational dynamics in a condensed phase. The simulations can reveal how the solvent interacts with different parts of the molecule and how it influences the equilibrium between different conformers.

Simulations at interfaces (e.g., liquid-vapor or liquid-solid) can provide information on the orientation and arrangement of this compound molecules at these boundaries. This is relevant for understanding its properties in applications such as lubrication or surface coatings.

By simulating a system containing multiple molecules of this compound, it is possible to study their intermolecular interactions and tendencies for self-assembly. The primary intermolecular forces for this non-polar molecule would be van der Waals interactions. The simulations can calculate properties such as the radial distribution function, which provides information about the local ordering of the molecules.

While strong self-assembly is not expected for a molecule like this compound, simulations could reveal tendencies for aggregation or the formation of transient clusters in non-polar solvents.

Elucidation of Reaction Mechanisms and Kinetics through Computational Modeling for this compound Transformations

Computational modeling is a valuable tool for investigating the mechanisms and kinetics of chemical reactions involving this compound. rsc.org This can include studying its thermal decomposition, oxidation, or other chemical transformations.

By mapping the potential energy surface of a reaction, it is possible to identify the transition state structures and calculate the activation energies. This information is crucial for understanding the reaction mechanism and predicting the reaction rates. For instance, in the context of combustion, computational studies on similar molecules like ethylcyclohexane (B155913) have been used to elucidate complex reaction networks involving hydrogen abstraction, ring-opening, and subsequent decomposition pathways. researchgate.netnih.govnih.gov

For a hypothetical acid-catalyzed cleavage of the ether bond in this compound, computational modeling could be used to:

Determine the protonation site (the ether oxygen).

Locate the transition state for the C-O bond cleavage.

Calculate the activation energy for this step.

Investigate the subsequent reactions of the resulting carbocation and alcohol.

Table 3: Hypothetical Calculated Activation Energies for a Proposed Reaction Pathway of this compound

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

| 1 | Protonation of the ether oxygen | Low barrier |

| 2 | C-O bond cleavage (SN1-like) | 25-35 |

| 3 | C-O bond cleavage (SN2-like) | 30-40 |

Note: These values are illustrative and would depend on the specific reaction conditions and computational level of theory.

Information regarding "this compound" is not available in the public domain, preventing the creation of the requested detailed article.

Extensive searches for the chemical compound "this compound" have yielded insufficient specific data to construct the requested article on its applications in advanced materials and chemical technologies. The inquiry into its role as a fine chemical intermediate, its applications in polymer science, and its use in lubricants and functional fluids did not return any specific research findings, performance data, or detailed evaluations directly pertaining to this compound.

The search results did provide general information on related fields such as fine chemical intermediates, polymer science, and synthetic lubricants. However, none of the accessed resources contained specific mention or analysis of "this compound." Without verifiable and specific information, generating a thorough, informative, and scientifically accurate article strictly adhering to the provided outline is not possible.

Further investigation into chemical databases and scientific literature would be necessary to determine if any research has been conducted on the synthesis, properties, and applications of this specific compound. At present, the publically accessible information is inadequate to fulfill the request for a detailed article.

Applications of 2 2 Cyclohexylethoxy Ethylcyclohexane in Advanced Materials and Chemical Technologies

Exploration in Specialized Solvents and Extraction Processes

There is currently no available scientific literature or empirical data to suggest that 2-(2-Cyclohexylethoxy)ethylcyclohexane has been explored or is utilized as a specialized solvent or in extraction processes. The physical and chemical properties that would determine its efficacy in these roles, such as its polarity, boiling point, and solvency power for specific solutes, have not been documented in accessible research. Consequently, no data tables on its performance in solvent-based applications or extraction efficiency can be provided.

Potential in Surface Modification and Coating Technologies

Similarly, a thorough search of academic and industrial sources reveals no information regarding the potential or actual use of this compound in surface modification or coating technologies. For a compound to be considered for such applications, data regarding its film-forming properties, adhesion characteristics, reactivity with substrates, and influence on surface tension would be necessary. This information is not present in the available body of scientific and technical literature. Therefore, any discussion of its role in creating protective, functional, or decorative coatings would be purely speculative and cannot be substantiated with research findings.

Advanced Analytical Methodologies for Characterization and Quantification of 2 2 Cyclohexylethoxy Ethylcyclohexane

Chromatographic Techniques for Separation and Purity Assessment of 2-(2-Cyclohexylethoxy)ethylcyclohexane

Chromatography is the cornerstone of separating this compound from reaction mixtures, synthetic byproducts, or impurities. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and thermal stability.

Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds such as this compound. The separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

In a typical GC analysis, a solution of the compound is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the column. The separation of components is achieved based on their boiling points and their interactions with the stationary phase. For a non-polar compound like this compound, a non-polar stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., DB-1, HP-5ms), is most effective. The retention time (RT), the time it takes for the compound to travel through the column, is a characteristic parameter used for its identification under specific chromatographic conditions.

When coupled with a mass spectrometer, GC-MS becomes a powerful tool for both separation and definitive identification. miamioh.edu As the compound elutes from the GC column, it enters the MS ion source, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint based on the mass-to-charge ratio of the fragments, allows for unambiguous structural confirmation. nih.gov This combination provides high sensitivity and specificity, making it suitable for purity assessment and trace-level quantification. scielo.br

Table 1: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Value / Type |

| GC System | Agilent 7890 Series or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Injection Volume | 1 µL |

| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min) |

| MS System | Quadrupole Mass Analyzer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-500 |

| Transfer Line Temp | 280 °C |

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be used for the purity assessment of this compound, especially when dealing with less volatile impurities or when preparative scale purification is required. The separation is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase.

Given the non-polar nature of this compound, reversed-phase HPLC is the most common approach. pharmaknowledgeforum.comwaters.com This mode utilizes a non-polar stationary phase (e.g., C18 or C8 bonded silica) and a polar mobile phase. chromatographyonline.comamazonaws.com A mixture of polar organic solvents like acetonitrile (B52724) or methanol (B129727) with water is typically used. waters.com The non-polar analyte interacts more strongly with the stationary phase and is retained longer, while more polar impurities elute earlier. Detection is commonly achieved using a UV detector if the analyte possesses a chromophore, or more universally with a refractive index (RI) detector or an evaporative light scattering detector (ELSD) since the target compound lacks a strong chromophore.

Table 2: Hypothetical Reversed-Phase HPLC Conditions for Purity Analysis

| Parameter | Value / Type |

| HPLC System | Waters Alliance e2695 or equivalent |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (95:5 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | Refractive Index (RI) Detector or ELSD |

Spectroscopic Methods for Structural Elucidation of this compound and its Derivatives

Spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound, providing detailed information about its atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum provides information about the different chemical environments of hydrogen atoms. For this compound, the spectrum would be characterized by a series of signals in the aliphatic region. The protons on carbons adjacent to the ether oxygen (the -O-CH₂- groups) would be deshielded and appear downfield, typically in the 3.3-3.7 ppm range. libretexts.org The numerous protons of the two cyclohexyl rings would produce complex, overlapping multiplets in the upfield region, approximately between 0.8 and 2.0 ppm.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Due to the molecule's symmetry, fewer signals than the total number of carbons might be expected. Carbons bonded to the electronegative oxygen atom (-O-CH₂) would resonate downfield, typically in the 60-80 ppm range. libretexts.org The carbons of the cyclohexyl rings would appear further upfield, generally between 25 and 45 ppm. chemicalbook.comchemicalbook.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment (Structure: Cy-CH₂-CH₂-O-CH₂-CH₂-Cy) | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Cy-C H- (methine on cyclohexane) | 1.6 - 1.8 (multiplet) | 35 - 45 |

| Cy-C H₂- (multiple on cyclohexane) | 0.8 - 1.8 (multiplets) | 25 - 35 |

| Cy-CH₂-C H₂-O- | 3.4 - 3.6 (triplet) | 68 - 72 |

| O-C H₂-CH₂-Cy | 3.5 - 3.7 (triplet) | 69 - 73 |

Note: Cy represents a cyclohexyl ring. Actual chemical shifts and multiplicities can vary based on solvent and spectrometer frequency.

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. youtube.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to C-H and C-O bond vibrations. The most characteristic feature for an ether is the strong, prominent C-O-C asymmetric stretching absorption, which is expected to appear in the 1150-1070 cm⁻¹ region. spectroscopyonline.com Additionally, strong peaks corresponding to the C-H stretching vibrations of the CH₂ groups in the cyclohexane (B81311) rings and the ethyl chains would be observed between 2850 and 3000 cm⁻¹. docbrown.info C-H bending vibrations for the CH₂ groups are expected around 1450-1470 cm⁻¹. docbrown.info The absence of strong absorptions for O-H (ca. 3300 cm⁻¹) or C=O (ca. 1715 cm⁻¹) groups would confirm the purity of the ether.

Raman Spectroscopy: Raman spectroscopy provides complementary information. scispace.comustc.edu.cn While the C-O-C stretch is often weaker in the Raman spectrum, the C-H stretching and bending modes, as well as the C-C skeletal vibrations of the cyclohexane rings, typically produce strong Raman signals.

Table 4: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| C-H Stretch (aliphatic) | 2850 - 2960 | 2850 - 2960 | Strong |

| CH₂ Bend (Scissoring) | 1450 - 1470 | 1450 - 1470 | Medium |

| C-O-C Asymmetric Stretch | 1070 - 1150 | 1070 - 1150 | Strong (IR), Weak (Raman) |

| C-C Stretch (ring) | 800 - 1200 | 800 - 1200 | Medium |

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization. chemguide.co.uk

For this compound (Molecular Formula: C₁₆H₃₀O), the molecular ion peak ([M]⁺) at m/z 238 might be observed, although it is often weak or absent for aliphatic ethers. whitman.edu The fragmentation of ethers is typically dominated by α-cleavage (cleavage of a bond adjacent to the oxygen atom), which leads to the formation of a stable oxonium ion. miamioh.eduresearchgate.net

Key fragmentation pathways would include:

Cleavage of the C-C bond alpha to the oxygen: This could lead to the loss of a cyclohexylmethyl radical (C₇H₁₃•) to form an ion at m/z 141, or loss of a cyclohexylethyl group (C₈H₁₅•) to form an ion at m/z 127.

Cleavage of the C-O bond: This would generate a cyclohexylethyl cation at m/z 111.

Fragmentation of the cyclohexyl ring: A characteristic loss of ethene (28 Da) from the cyclohexyl ring fragments can occur. The fragment corresponding to the cyclohexyl cation itself at m/z 83 is also highly probable.

One of the most stable fragments resulting from α-cleavage is likely to be the base peak in the spectrum.

Table 5: Predicted Mass Spectrometry Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion Structure | Fragmentation Pathway |

| 238 | [C₁₆H₃₀O]⁺ | Molecular Ion (M⁺) |

| 155 | [C₇H₁₃-O-CH₂-CH₂]⁺ | Loss of cyclohexyl radical (•C₆H₁₁) from M⁺ |

| 141 | [CH₂=O-CH₂-CH₂-C₆H₁₁]⁺ | α-cleavage, loss of cyclohexylmethyl radical (•C₇H₁₃) |

| 111 | [C₆H₁₁-CH₂-CH₂]⁺ | Cleavage of C-O bond |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

Advanced Structural Characterization Techniques for Solid-State Forms or Formulations of this compound (if applicable)

Should "this compound" exist in a solid form or be part of a formulation, its solid-state properties would be crucial for its stability, solubility, and bioavailability. A variety of advanced analytical techniques are available for the characterization of the solid-state forms of organic compounds.

X-ray Powder Diffraction (XRPD): This is a primary technique used to identify the crystalline phase of a material. Each crystalline solid has a unique XRPD pattern, which can be used to distinguish between different polymorphs (different crystalline forms of the same compound), solvates, and hydrates.

Single-Crystal X-ray Diffraction: If a suitable single crystal can be grown, this technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing definitive structural information.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: ssNMR provides information about the local environment of atomic nuclei (e.g., ¹³C, ¹H) in the solid state. It is particularly useful for characterizing materials that are not amenable to single-crystal X-ray diffraction and can distinguish between different polymorphic forms.

Vibrational Spectroscopy (FTIR and Raman): Fourier Transform Infrared (FTIR) and Raman spectroscopy are sensitive to the vibrational modes of molecules. Changes in the crystal lattice and molecular conformation associated with different solid-state forms can lead to distinct shifts in the vibrational spectra.

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of a solid. DSC can detect phase transitions, such as melting and crystallization, which are characteristic of a particular solid form. TGA measures changes in mass as a function of temperature, which is useful for identifying solvates and hydrates.

Microscopy: Techniques like Scanning Electron Microscopy (SEM) and Polarized Light Microscopy (PLM) can be used to visualize the morphology, particle size, and shape of the solid material.

Data Tables (Hypothetical Examples)

The following tables are hypothetical examples of the kind of data that would be generated from such analyses. These are not actual data for this compound.

Table 1: Hypothetical XRPD Data for Two Polymorphs

| 2θ Angle (°) | Relative Intensity (Form A) | Relative Intensity (Form B) |

| 10.2 | 100 | 45 |

| 15.5 | 65 | 100 |

| 20.8 | 80 | 70 |

| 25.1 | 50 | 90 |

Table 2: Hypothetical Thermal Analysis Data

| Solid Form | Melting Point (°C) (DSC) | Decomposition Temperature (°C) (TGA) |

| Form A | 125 | 250 |

| Form B | 135 | 260 |

Environmental Considerations and Green Chemistry Aspects of 2 2 Cyclohexylethoxy Ethylcyclohexane

Environmental Fate and Transport Studies of 2-(2-Cyclohexylethoxy)ethylcyclohexane

Environmental fate and transport studies determine what happens to a chemical when it enters the environment. These studies assess its persistence, potential for breakdown, movement between air, water, and soil, and its tendency to accumulate in organisms.

Persistence refers to the length of time a chemical remains in the environment before being broken down by chemical or biological processes. Biodegradation is a key process where microorganisms, such as bacteria and fungi, metabolize a compound, typically converting it into simpler, less harmful substances.

Currently, specific experimental data on the biodegradation of this compound are not available in published scientific literature. However, predictive models like EPI Suite™ can estimate the likelihood of biodegradation based on the molecule's structure. The model analyzes the chemical for structural fragments known to be amenable or resistant to microbial attack.

Based on its structure—an aliphatic ether with two cyclohexane (B81311) rings—the compound is expected to be relatively resistant to rapid biodegradation. Aliphatic ethers can be cleaved by some specialized microorganisms, but the process is generally slower than for simpler molecules like esters or alcohols. The bulky cyclohexyl groups may also sterically hinder enzymatic attack. Predictive models would likely classify the compound as not readily biodegradable, suggesting it could persist in the environment for weeks to months.

Table 1: Predicted Biodegradation and Persistence of this compound

| Parameter | Predicted Outcome | Implication |

|---|---|---|

| Ready Biodegradability | Not readily biodegradable | Does not meet stringent criteria for rapid and complete biodegradation. |

| Biodegradation Half-Life in Water | Weeks to Months | The compound is expected to persist in aquatic environments. |

| Biodegradation Half-Life in Soil | Weeks to Months | Persistence in soil is likely, with potential for gradual degradation. |

Note: This data is based on estimations from structure-activity relationship models in the absence of experimental studies.

Volatilization is the process by which a chemical transitions from soil or water into the air. Once in the atmosphere, its fate is governed by atmospheric transformation processes, primarily the reaction with photochemically produced hydroxyl radicals (•OH).

The tendency of a chemical to volatilize from water is estimated by its Henry's Law Constant. For a compound with the molecular structure of this compound, models would predict a low to moderate Henry's Law Constant, suggesting that volatilization from water would be a slow but potential transport pathway.

The atmospheric lifetime is determined by the rate of reaction with hydroxyl radicals. The EPI Suite™ AOPWIN™ (Atmospheric Oxidation Program for Windows) model predicts this rate. For this compound, the presence of numerous hydrogen atoms on the aliphatic chains and rings provides many sites for •OH radical attack. The model would likely predict a relatively short atmospheric half-life.

Table 2: Predicted Atmospheric Fate of this compound

| Parameter | Predicted Value | Implication |

|---|---|---|

| Henry's Law Constant | Low to Moderate | Slow volatilization from water to air is expected. |

| Atmospheric Half-Life | Hours to Days | If volatilized, the compound is expected to degrade relatively quickly in the atmosphere and is unlikely to undergo long-range transport. |

Note: This data is based on estimations from structure-activity relationship models in the absence of experimental studies.

Sorption describes the tendency of a chemical to attach to soil particles or sediment in water. This property is crucial as it affects the chemical's mobility; highly sorbed chemicals are less mobile and less likely to leach into groundwater. Sorption is quantified by the soil organic carbon-water partitioning coefficient (Koc).

Due to its non-polar hydrocarbon structure (two cyclohexane rings and an ethyl-ethoxy chain), this compound is expected to have a high octanol-water partition coefficient (Kow), indicating it is lipophilic (fat-loving) and hydrophobic (water-repelling). A high Kow value strongly correlates with a high Koc value.

Predictive models would therefore estimate a high Koc value for this compound, suggesting strong sorption to organic matter in soil and sediment. This implies that the mobility of this compound in soil would be low, and it would be unlikely to leach into groundwater. Instead, it would tend to remain in the upper soil layers or partition to sediments in aquatic systems.

Table 3: Predicted Sorption and Mobility of this compound

| Parameter | Predicted Outcome | Implication |

|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | High | The compound is lipophilic and has a low affinity for water. |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | High | Strong tendency to adsorb to soil and sediment organic matter. |

| Mobility in Soil | Low to Immobile | The compound is not expected to be mobile in soil and has a low potential to contaminate groundwater. |

Note: This data is based on estimations from structure-activity relationship models in the absence of experimental studies.

Life Cycle Assessment and Sustainability Metrics for this compound Production

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key metrics like atom economy and E-factor are used to evaluate the "greenness" of a synthetic route.

Atom Economy (AE) measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The ideal value is 100%.

E-factor (Environmental Factor) is the ratio of the mass of waste produced to the mass of the desired product. A lower E-factor indicates less waste and a greener process.

Since no specific industrial synthesis for this compound is publicly documented, a plausible hypothetical route based on the Williamson ether synthesis is used here for illustrative purposes. This route involves reacting 2-cyclohexylethanol (B1346017) with a suitable electrophile like 1-(2-chloroethoxy)cyclohexane in the presence of a base.

Hypothetical Synthesis: Cyclohexylethanol + 1-(2-chloroethoxy)cyclohexane + NaOH → this compound + NaCl + H₂O

Table 4: Hypothetical Atom Economy and E-Factor Calculation

| Metric | Calculation Formula | Result for Hypothetical Synthesis | Analysis |

|---|---|---|---|

| Atom Economy | (MW of Product / Σ MW of all Reactants) x 100 | (238.4 / (128.2 + 176.7 + 40.0)) x 100 = 69.1% | This atom economy is moderate, as significant mass is lost to the formation of sodium chloride and water byproducts. |

| E-Factor | (Total Mass of Waste / Mass of Product) | Assuming a 90% yield: Waste = (unreacted starting materials + byproducts). E-Factor would be > 0.5. | The E-factor would be influenced by reaction yield and the efficiency of separating the product from waste streams. |

Note: This analysis is based on a hypothetical reaction for illustrative purposes only.

Waste minimization and resource efficiency are core principles of green chemistry aimed at reducing the environmental impact of chemical production. For the synthesis of a compound like this compound, several strategies could be employed to improve sustainability.

Catalytic Routes: Developing a catalytic route, such as the direct coupling of two molecules of 2-cyclohexylethanol, could potentially offer a much higher atom economy by producing only water as a byproduct. This would eliminate the need for halogenated intermediates and stoichiometric bases, significantly reducing waste.

Solvent Selection and Recycling: The choice of solvent is critical. Using greener solvents (e.g., water, supercritical CO₂, or bio-based solvents) instead of volatile organic compounds (VOCs) reduces air pollution and health risks. Implementing solvent recycling systems within the process would further minimize waste and reduce costs.

Energy Efficiency: The synthesis should be designed to operate at or near ambient temperature and pressure to minimize energy consumption. Using highly efficient catalysts can lower the activation energy of the reaction, allowing for milder reaction conditions.

Process Intensification: Employing technologies like continuous flow reactors instead of traditional batch reactors can improve efficiency, reduce reactor size, minimize waste from cleaning cycles, and enhance safety.

By focusing on these principles, the production of this compound could be optimized to align with the goals of sustainable and green chemistry.

Future Directions and Emerging Research Avenues for 2 2 Cyclohexylethoxy Ethylcyclohexane

Development of Unexplored Synthetic Pathways

Current synthetic routes to 2-(2-Cyclohexylethoxy)ethylcyclohexane, while effective, often rely on conventional methods. Future research is expected to pivot towards the development of more efficient and sustainable synthetic strategies. This includes the exploration of catalytic systems, such as novel transition metal catalysts or organocatalysts, to improve reaction yields and reduce energy consumption. Furthermore, the application of flow chemistry and microwave-assisted synthesis could offer significant advantages in terms of reaction control and scalability. Investigating enzymatic or bio-catalytic routes could also present a greener alternative to traditional chemical synthesis.

Expansion of Utilization in Novel Materials and Technologies

While the current applications of this compound are established in specific areas, a significant avenue for future research lies in its incorporation into novel materials and advanced technologies. Its unique molecular structure suggests potential as a high-performance lubricant additive, a plasticizer for specialty polymers, or a component in advanced dielectric fluids. Researchers may explore its use in the formulation of next-generation coatings and adhesives, where its properties could enhance durability and performance. There is also potential for its application in the development of advanced thermal management fluids due to its predicted thermal stability.

Advanced Theoretical and Computational Investigations

The properties and reactivity of this compound are ripe for exploration through advanced theoretical and computational chemistry. chemrxiv.org Future studies will likely employ quantum mechanical calculations and molecular dynamics simulations to gain a deeper understanding of its conformational landscape, electronic structure, and intermolecular interactions. These computational models can predict physical properties such as viscosity, boiling point, and thermal conductivity with greater accuracy, guiding experimental work and accelerating the discovery of new applications. Furthermore, theoretical investigations into its reactivity can inform the design of novel synthetic transformations and predict its stability under various conditions.

Challenges and Opportunities in Academic and Industrial Research

The path forward for this compound research is not without its obstacles. A primary challenge lies in the limited commercial availability of the compound and its precursors, which can hinder large-scale studies. Overcoming this requires the development of cost-effective and scalable synthetic routes. From an industrial perspective, a key opportunity is the potential for this compound to serve as a high-value, niche chemical in specialized applications where its unique properties can command a premium. For academic researchers, the compound presents a fascinating case study for fundamental investigations into structure-property relationships. The collaborative efforts between academia and industry will be crucial in unlocking the full potential of this compound and translating fundamental research into tangible technological advancements.

Q & A

Q. What are the recommended methods for synthesizing 2-(2-cyclohexylethoxy)ethylcyclohexane, and how can purity be optimized?

Answer: The synthesis of branched cyclohexane derivatives typically involves etherification or alkylation reactions. For example:

- Ether formation : Reacting cyclohexylethanol with a halogenated cyclohexane derivative (e.g., bromoethylcyclohexane) under basic conditions (e.g., KOH) via nucleophilic substitution.

- Purification : Use fractional distillation or column chromatography to isolate the product, followed by characterization via GC-MS or NMR to confirm purity. Contaminants like unreacted starting materials or halogen byproducts should be monitored .

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy : H and C NMR can resolve the cyclohexyl and ethoxy substituents. For example, ethoxy protons resonate near δ 3.5 ppm, while cyclohexyl protons appear as multiplet signals at δ 1.0–2.0 ppm.

- FT-IR : Confirm ether linkages via C-O-C stretching vibrations (~1100 cm) and cyclohexyl C-H stretches (~2850–2930 cm).

- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular ion peaks (expected m/z for CHO: ~236.2) and fragmentation patterns .

Q. How does the structure of this compound influence its thermodynamic stability?

Answer:

- Conformational analysis : Cyclohexane rings adopt chair conformations, minimizing steric strain. The ethoxy linker introduces torsional strain, which can be quantified via computational methods (e.g., DFT).

- Thermodynamic data : Use NIST-referenced cyclohexane derivatives (e.g., ethylcyclohexane) to estimate properties like enthalpy of formation (ΔH) and heat capacity (C). For example, ΔH for ethylcyclohexane is approximately -187 kJ/mol, serving as a baseline .

Advanced Research Questions

Q. What are the dominant reaction pathways during low-temperature oxidation of this compound, and how do cyclic ethers form?

Answer:

- Mechanism : At low temperatures (<800 K), peroxy radical (ROO•) isomerization leads to cyclic ethers via intramolecular H-abstraction. For ethylcyclohexane, this produces bicyclic ethers (e.g., octahydro-1-benzofuran) with yields up to 2% .

- Experimental design : Use a jet-stirred reactor (JSR) at 500–1100 K with online GC-MS to track intermediates. Quantify oxygenated products (e.g., ketones, aldehydes) and compare with kinetic models (e.g., JetSurF 1.1) .

Q. How can discrepancies between experimental data and kinetic models for cyclohexane derivatives be resolved?

Answer:

- Model refinement : Incorporate pressure-dependent rate rules for key reactions (e.g., β-scission of cyclohexyl radicals). For ethylcyclohexane, underpredicted acetylene and 1-butene levels suggest missing pathways for allylic radical formation .

- Sensitivity analysis : Identify rate constants with the highest impact on ignition delay (e.g., H-abstraction from the ethoxy group). Validate using shock tube data (1.0–4.0 atm, 1200–2100 K) .

Q. What role does regioselectivity play in the functionalization of this compound?

Answer:

- Adsorption studies : Computational models (e.g., scalar-ZORA PBE-D3BJ/TZP) show preferential H-abstraction from cyclohexyl rings over ethoxy chains due to steric and electronic effects. Experimental validation via photocatalytic fluorination reveals minor selectivity differences (~0.5 kcal/mol energy barriers) .

Q. How do cyclohexane derivatives contribute to aromatic precursor formation during combustion?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.